

Key characteristics of 3-Cyano-3-methylcyclohexanone

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Compound of Interest

Compound Name: 3-Cyano-3-methylcyclohexanone

CAS No.: 33235-14-2

Cat. No.: B3041658

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Technical Guide: 3-Cyano-3-methylcyclohexanone

Strategic Scaffold for Quaternary Center Construction in Drug Discovery

Executive Summary

3-Cyano-3-methylcyclohexanone (CAS: 33235-14-2) represents a critical intermediate in the synthesis of complex pharmaceutical scaffolds. Its structural value lies in the quaternary carbon center at the C3 position, combining a metabolically stable methyl group with a versatile nitrile handle. This guide details the physicochemical profile, validated synthesis via Nagata hydrocyanation, and strategic downstream applications of this scaffold in the development of conformationally restricted amino acids and neuroactive agents.

Physicochemical Profile

Understanding the core properties is essential for handling and process scaling.

Property	Value	Note
CAS Number	33235-14-2	
IUPAC Name	1-methyl-3-oxocyclohexane-1-carbonitrile	
Molecular Formula	C ₈ H ₁₁ NO	
Molecular Weight	137.18 g/mol	
Physical State	Viscous Liquid / Low-melting Solid	Depending on purity/temperature
Boiling Point	~110–115 °C (at 0.5 mmHg)	Extrapolated from analogous ketonitriles
LogP	1.32 (Computed)	Moderate lipophilicity
H-Bond Acceptors	2 (Nitrile N, Ketone O)	
Hazards	H315, H319, H335	Irritant to eyes, skin, respiratory system

Synthesis: The Nagata Hydrocyanation Protocol

The most authoritative method for synthesizing **3-cyano-3-methylcyclohexanone** is the Nagata Hydrocyanation. Standard nucleophilic cyanide sources (e.g., NaCN) often fail or give low yields with 3,3-disubstituted enones due to steric hindrance and reversibility. The use of alkylaluminum cyanides overcomes this by activating the enone carbonyl and delivering the cyanide nucleophile intramolecularly.

Mechanism of Action

The reaction proceeds via the conjugate addition of a cyanide ion to 3-methyl-2-cyclohexenone. The diethylaluminum cyanide (Et₂AlCN) acts as both a Lewis acid (activating the carbonyl oxygen) and a nucleophile source, ensuring irreversible 1,4-addition even at sterically congested

-positions.

Validated Experimental Protocol

Note: This protocol involves highly toxic cyanide reagents. All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

Reagents:

- 3-Methyl-2-cyclohexenone (1.0 eq)
- Diethylaluminum cyanide (Et_2AlCN) (1.2 – 1.5 eq) (Commercial solution in toluene)
- Solvent: Anhydrous Benzene or Toluene[1]

Step-by-Step Workflow:

- Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.
- Addition: Dissolve 3-methyl-2-cyclohexenone in anhydrous toluene. Cool to 0°C .
- Reagent Introduction: Slowly add the Et_2AlCN solution via syringe. The Lewis acidic aluminum coordinates to the enone carbonyl.
- Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (disappearance of UV-active enone).
- Quenching (Critical): Carefully pour the reaction mixture into ice-cold dilute NaOH or HCl (depending on workup preference, though basic workup prevents HCN gas evolution).
Caution: Exothermic.
- Extraction: Extract with ethyl acetate or dichloromethane. Wash organics with brine, dry over MgSO_4 , and concentrate.
- Purification: Vacuum distillation or flash chromatography (Hexane/ EtOAc gradient).

Mechanistic Visualization



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Figure 1: Mechanistic pathway of the Nagata Hydrocyanation, highlighting the dual role of the organoaluminum reagent.

Strategic Utility in Drug Discovery

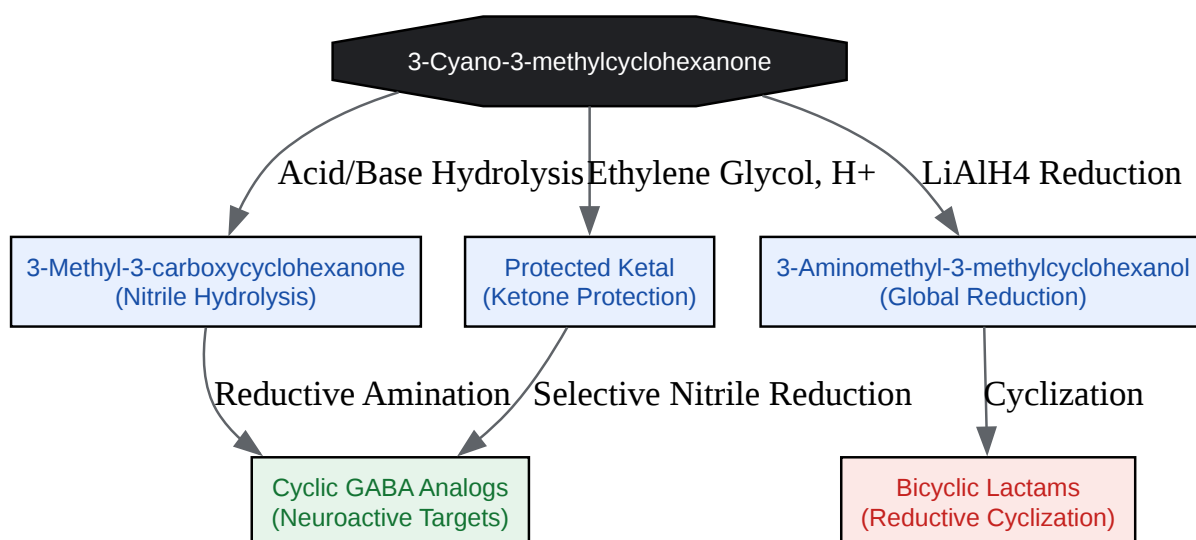
The **3-cyano-3-methylcyclohexanone** scaffold is a "privileged structure" for generating conformationally restricted analogs of neurotransmitters.

Divergent Synthesis Pathways

The molecule possesses two orthogonal reactive sites: the ketone (C1) and the nitrile (C3).

- **Restricted GABA Analogs:** Hydrolysis of the nitrile to the acid, followed by reductive amination of the ketone (or vice versa), yields 3-substituted GABA analogs. These are critical for targeting Gabapentinoid receptors (subunit of voltage-gated calcium channels).
- **Spirocyclic Scaffolds:** The ketone allows for spiro-annulation reactions, creating rigid 3D architectures often required to break "flatland" in modern library design.
- **Quaternary Amino Acids:** Hydrolysis of the nitrile yields -disubstituted quaternary centers, which resist metabolic racemization.

Transformation Map



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Figure 2: Divergent synthesis map showing access to neuroactive pharmacophores and bicyclic lactams.

References

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